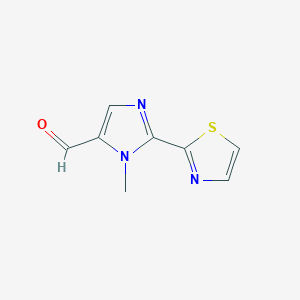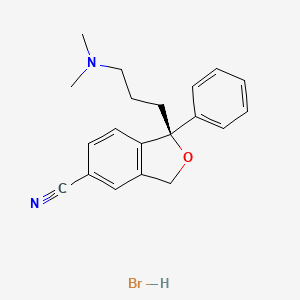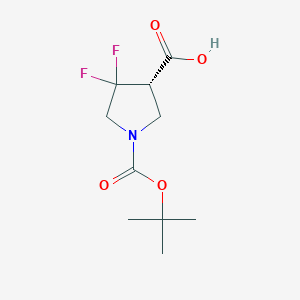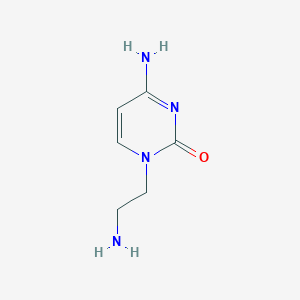
1-Methyl-2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and imidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde under acidic conditions. The reaction typically proceeds as follows:
Step 1: 2-Aminothiazole is reacted with an aldehyde in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of specific catalysts to enhance the reaction rate.
化学反応の分析
Types of Reactions: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole and imidazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.
類似化合物との比較
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-4-carbaldehyde
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carboxylic acid
- 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-methanol
Comparison: 1-Methyl-2-(thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the specific positioning of functional groups.
特性
CAS番号 |
623906-11-6 |
|---|---|
分子式 |
C8H7N3OS |
分子量 |
193.23 g/mol |
IUPAC名 |
3-methyl-2-(1,3-thiazol-2-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3OS/c1-11-6(5-12)4-10-7(11)8-9-2-3-13-8/h2-5H,1H3 |
InChIキー |
KKFQYSCXLKUTHR-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C2=NC=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)







![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)
![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
